Ethyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrimidine ring, sulfonyl group, and thiophene ring, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Final Assembly: The final compound is assembled by esterification and amidation reactions to introduce the ethyl ester and amide functionalities.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can reduce specific functional groups, such as the sulfonyl group, to their corresponding alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: The compound’s ability to undergo various chemical modifications makes it useful in developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine and thiophene derivatives.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the pyrimidine ring allows it to interact with nucleic acids or proteins, potentially affecting cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Pyrimethamine: An antimalarial drug that targets dihydrofolate reductase.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which have applications in organic electronics and materials science.
Properties
Molecular Formula |
C17H20ClN3O5S2 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H20ClN3O5S2/c1-5-7-28(24,25)17-19-8-11(18)13(20-17)14(22)21-15-12(16(23)26-6-2)9(3)10(4)27-15/h8H,5-7H2,1-4H3,(H,21,22) |
InChI Key |
PHGUFZLJVXSUAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)Cl |
Origin of Product |
United States |
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